molecular formula C26H17Br2NO4 B2613286 6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1321956-43-7

6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B2613286
CAS No.: 1321956-43-7
M. Wt: 567.233
InChI Key: RCFMETRTBWYFME-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C26H17Br2NO4 and its molecular weight is 567.233. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activities

Compounds structurally related to 6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one have shown potential in antimicrobial and antimalarial applications. For instance, a series of quinoline-based 1,2,3-triazoles exhibited antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum, highlighting the therapeutic potential of this chemical structure in infectious disease treatment (Parthasaradhi et al., 2015).

Antiviral Activities

Quinoline derivatives, closely related to the compound of interest, have been synthesized and evaluated for antiviral activity. A study reported that 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Antimycobacterial Activity

Derivatives of quinoline have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Compounds in this category demonstrated significant growth inhibition of mycobacterial activity, suggesting a potential role in combating tuberculosis (Upadhayaya et al., 2009).

Chemical Synthesis and Structural Analysis

The structural versatility of compounds related to this compound makes them intriguing subjects for chemical synthesis and analysis. Research in this area has led to the development of novel compounds with potential biological applications, as demonstrated in various studies focused on synthesizing and characterizing these complex structures (Reisch et al., 1993).

Properties

IUPAC Name

6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br2NO4/c27-17-7-8-20-18(13-17)24(15-4-2-1-3-5-15)25(26(31)29-20)21(30)9-6-16-12-22-23(14-19(16)28)33-11-10-32-22/h1-9,12-14H,10-11H2,(H,29,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFMETRTBWYFME-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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